molecular formula C19H27F3N2O2 B2592051 tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate CAS No. 1707358-35-7

tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2592051
CAS No.: 1707358-35-7
M. Wt: 372.432
InChI Key: YNJPMQQMPMWQCI-UHFFFAOYSA-N
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Description

tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative that has been pre-functionalized with a trifluoromethylbenzyl group. The reaction conditions often require the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the piperidine ring or the trifluoromethylbenzyl group.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the benzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound

Scientific Research Applications

tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring provides a scaffold for further functionalization. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Biological Activity

tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate, with the chemical formula C19H27F3N2O2C_{19}H_{27}F_3N_2O_2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Weight : 372.43 g/mol
  • CAS Number : 1707358-35-7
  • Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Histamine H3 Receptor Antagonism : Research indicates that compounds similar to this carbamate exhibit antagonistic properties at the histamine H3 receptor, which is implicated in several neurological processes including cognition and appetite regulation .
  • Antibacterial Activity : Preliminary studies have shown that related compounds demonstrate significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds were effective at low concentrations, comparable to established antibiotics like vancomycin .
  • Neuroprotective Effects : Some derivatives of this compound have been evaluated for their neuroprotective capabilities against amyloid-beta toxicity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Biological Activity Data

Activity TypeObservationsReference
Histamine H3 Receptor AntagonismCompounds show promise in modulating neurotransmitter release and improving cognitive functions
Antibacterial ActivityEffective against MRSA and other drug-resistant strains at concentrations as low as 0.78 μg/mL
NeuroprotectionExhibits protective effects against Aβ toxicity in astrocytes, enhancing cell viability

Case Studies

  • Antibacterial Efficacy :
    A study demonstrated that the compound exhibited strong bactericidal activity against both susceptible and resistant strains of Staphylococcus species. The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 μg/mL, indicating potent activity similar to last-resort antibiotics .
  • Neuroprotective Effects in vitro :
    In vitro experiments revealed that this compound could significantly reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ 1-42). The study reported a marked improvement in cell viability when treated with the compound alongside Aβ .
  • In vivo Studies :
    Further investigations into its neuroprotective properties involved animal models of Alzheimer's disease, where it was noted that the compound could inhibit amyloidogenesis but required further optimization for bioavailability in brain tissues .

Properties

IUPAC Name

tert-butyl N-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-4-6-15(7-5-14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJPMQQMPMWQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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